molecular formula C13H18N2O2 B5298870 N-methyl-2-[3-(3-methylphenoxy)azetidin-1-yl]-2-oxoethanamine

N-methyl-2-[3-(3-methylphenoxy)azetidin-1-yl]-2-oxoethanamine

カタログ番号 B5298870
分子量: 234.29 g/mol
InChIキー: JHZYDUQAAZNKCP-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-methyl-2-[3-(3-methylphenoxy)azetidin-1-yl]-2-oxoethanamine, also known as AZD-9291, is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has shown promising results in the treatment of non-small cell lung cancer (NSCLC). In

作用機序

N-methyl-2-[3-(3-methylphenoxy)azetidin-1-yl]-2-oxoethanamine selectively targets mutated EGFR, which is overexpressed in NSCLC cells. It irreversibly binds to the ATP-binding site of EGFR, inhibiting its activity and preventing the downstream signaling pathways that promote cell growth and survival. This leads to cell cycle arrest and apoptosis of cancer cells.
Biochemical and Physiological Effects:
N-methyl-2-[3-(3-methylphenoxy)azetidin-1-yl]-2-oxoethanamine has been shown to inhibit the growth of NSCLC cells in vitro and in vivo. It also reduces tumor volume and prolongs progression-free survival in patients with EGFR T790M mutation. N-methyl-2-[3-(3-methylphenoxy)azetidin-1-yl]-2-oxoethanamine has a lower affinity for wild-type EGFR, which reduces the risk of toxicity in normal cells.

実験室実験の利点と制限

N-methyl-2-[3-(3-methylphenoxy)azetidin-1-yl]-2-oxoethanamine has several advantages for lab experiments, including its high potency and selectivity for mutated EGFR, favorable safety profile, and fewer side effects compared to other EGFR TKIs. However, N-methyl-2-[3-(3-methylphenoxy)azetidin-1-yl]-2-oxoethanamine is not effective in patients with wild-type EGFR, which limits its application in NSCLC patients without EGFR mutations.

将来の方向性

For N-methyl-2-[3-(3-methylphenoxy)azetidin-1-yl]-2-oxoethanamine include exploring its potential in combination with other targeted therapies or immunotherapies, identifying biomarkers that predict response to N-methyl-2-[3-(3-methylphenoxy)azetidin-1-yl]-2-oxoethanamine, and studying its efficacy in other types of cancer with EGFR mutations. Additionally, further research is needed to investigate the long-term safety and efficacy of N-methyl-2-[3-(3-methylphenoxy)azetidin-1-yl]-2-oxoethanamine in clinical trials.

合成法

N-methyl-2-[3-(3-methylphenoxy)azetidin-1-yl]-2-oxoethanamine is synthesized through a multistep process starting with the reaction of 3-bromoanisole with 3-methylphenol to form 3-(3-methylphenoxy)bromoanisole. This compound is then reacted with 2-(methylamino)ethylamine to form N-methyl-2-[3-(3-methylphenoxy)azetidin-1-yl]-2-oxoethanamine, which is the final product.

科学的研究の応用

N-methyl-2-[3-(3-methylphenoxy)azetidin-1-yl]-2-oxoethanamine has been extensively studied in preclinical and clinical trials for the treatment of NSCLC. It has been shown to be effective in patients with EGFR T790M mutation, which is a common cause of resistance to first-generation EGFR TKIs. N-methyl-2-[3-(3-methylphenoxy)azetidin-1-yl]-2-oxoethanamine has also been shown to have a favorable safety profile and fewer side effects compared to other EGFR TKIs.

特性

IUPAC Name

2-(methylamino)-1-[3-(3-methylphenoxy)azetidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2/c1-10-4-3-5-11(6-10)17-12-8-15(9-12)13(16)7-14-2/h3-6,12,14H,7-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHZYDUQAAZNKCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OC2CN(C2)C(=O)CNC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methyl-2-[3-(3-methylphenoxy)azetidin-1-yl]-2-oxoethanamine

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。